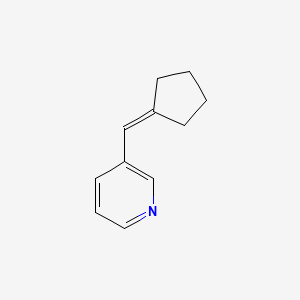

3-(Cyclopentylidenemethyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

124034-68-0 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(cyclopentylidenemethyl)pyridine |

InChI |

InChI=1S/C11H13N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h3,6-9H,1-2,4-5H2 |

InChI Key |

GPDXWHOLMAUDMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC2=CN=CC=C2)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopentylidenemethyl Pyridine and Analogous Cyclopentylidenemethyl Pyridine Systems

Targeted Synthesis of 3-(Cyclopentylidenemethyl)pyridine

The direct synthesis of this compound can be achieved through established olefination reactions or by constructing the pyridine (B92270) ring from precursors already containing the cyclopentylidenemethyl group.

Wittig Reaction and Olefination Pathways for Exocyclic Alkene Formation

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of carbon-carbon double bonds and are well-suited for creating the exocyclic alkene in this compound. organic-chemistry.orgwikipedia.orglibretexts.org

The classical Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of pyridine-3-carboxaldehyde with a cyclopentyl-substituted phosphorus ylide. The geometry of the resulting alkene is dependent on the nature of the ylide; unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgyoutube.com This reaction typically shows a high stereoselectivity for the (E)-alkene. wikipedia.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. researchgate.net For the synthesis of this compound, this would involve reacting pyridine-3-carboxaldehyde with the anion of diethyl cyclopentylphosphonate.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide (e.g., from benzyltriphenylphosphonium (B107652) chloride) udel.edu | Phosphonate carbanion (e.g., from diethyl ethylphosphonate) researchgate.net |

| Substrates | Aldehydes and ketones masterorganicchemistry.com | Aldehydes and ketones organicchemistrydata.org |

| Stereoselectivity | (Z)-alkene with unstabilized ylides, (E)-alkene with stabilized ylides wikipedia.org | Predominantly (E)-alkene wikipedia.org |

| Byproduct Removal | Triphenylphosphine (B44618) oxide can be difficult to remove | Water-soluble phosphate esters are easily removed researchgate.net |

Condensation-Based Pyridine Ring Formation Incorporating Cyclopentylidenemethyl Moieties

An alternative to modifying a pre-formed pyridine is to construct the pyridine ring from acyclic precursors that already contain the cyclopentylidenemethyl group. Various named reactions for pyridine synthesis rely on the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.orgacsgcipr.orgwikipedia.org

For instance, the Chichibabin pyridine synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgyoutube.com To synthesize this compound via this route, one could envision a reaction involving cyclopentylideneacetaldehyde, another aldehyde or ketone, and ammonia. However, the Chichibabin synthesis can suffer from low yields. wikipedia.org

Other condensation approaches like the Hantzsch pyridine synthesis, which typically involves the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia, could also be adapted. baranlab.org By using a β-ketoester that incorporates the cyclopentylidene moiety, it is theoretically possible to construct the desired pyridine scaffold.

General Advanced Synthetic Strategies for Pyridine Derivatives Applicable to the this compound Scaffold

Modern synthetic organic chemistry offers a range of powerful methods for the construction of substituted pyridines. These strategies, while not specific to this compound, could be adapted for its synthesis.

Cycloaddition Reactions in Pyridine Core Construction

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are a key approach for the de novo synthesis of pyridine rings. nih.govwhiterose.ac.uk The nitrogen atom can be incorporated into either the diene or the dienophile component. whiterose.ac.uk

Diels-Alder Reactions: Normal electron-demand Diels-Alder reactions for pyridine synthesis can be challenging due to unfavorable electronics. acsgcipr.org However, inverse-electron-demand Diels-Alder (IEDDA) reactions are a more successful approach. acsgcipr.orgnih.gov In IEDDA reactions, an electron-deficient diene, such as a 1,2,4-triazine (B1199460) or a substituted pyrimidine, reacts with an electron-rich dienophile. acsgcipr.orgnih.govsigmaaldrich.com The initial cycloadduct often extrudes a small stable molecule to form the aromatic pyridine ring. acsgcipr.org To apply this to the target molecule, a dienophile containing the cyclopentylidenemethyl group would be required.

1-Azadienes in [4+2] Cycloadditions: The reaction of 1-azadienes with alkynes or their equivalents is a powerful method for constructing pyridines. rsc.org This can proceed through either a thermal hetero-Diels-Alder reaction or a transition-metal-catalyzed formal [4+2] cycloaddition. rsc.org

Catalyst-Mediated Approaches

Catalysis offers efficient and selective routes to pyridine derivatives. Transition metal catalysis, organocatalysis, and nanocatalysis have all been employed in pyridine synthesis.

Transition Metal Catalysis: Transition metals can catalyze the formation of pyridine rings through various mechanisms, including [2+2+2] cycloadditions of alkynes and nitriles. acsgcipr.orgmdpi.com These methods are highly convergent and atom-efficient. acsgcipr.org Transition metal catalysts, such as those based on rhodium or iron, can also mediate the C-H functionalization of pre-existing pyridine rings, allowing for the introduction of substituents. thieme-connect.comnih.gov For example, a rhodium catalyst has been used for the C-H alkylation of pyridines. nih.gov

Organocatalysis: Organocatalysts, which are small organic molecules, can also promote the synthesis of pyridines. For instance, pyridine N-oxides, derived from amino acids, have been used as organocatalysts for enantioselective allylations. acs.org Pyridine itself can act as an organocatalyst in certain reactions, such as the reductive ozonolysis of alkenes. organic-chemistry.org Recently, photochemical organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals. nih.govacs.org

Nanocatalysis: Nanoparticles have emerged as efficient catalysts for the synthesis of polysubstituted pyridines. researchgate.netrsc.org For example, ZnO nanoparticles have been used to catalyze the one-pot synthesis of polyfunctionalized pyridines. researchgate.net Magnetic nanocatalysts, such as ZnS-ZnFe2O4, have also been developed for the synthesis of pyridine-containing fused heterocyclic systems, offering the advantage of easy catalyst recovery. nanomaterchem.com

Multicomponent Reaction (MCR) Strategies for Pyridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. nanomaterchem.comtaylorfrancis.com Several MCRs have been developed for the synthesis of pyridines. whiterose.ac.uktaylorfrancis.com

The Hantzsch pyridine synthesis is a classic example of a [2+2+1+1] MCR. taylorfrancis.com More recent developments include three-component procedures that exploit catalytic aza-Wittig reactions followed by Diels-Alder reactions to produce polysubstituted pyridines. nih.govwhiterose.ac.uk Nanocatalysts are also frequently employed in MCRs for pyridine synthesis, often leading to high yields and environmentally friendly procedures. rsc.orgrsc.org

Innovations in Green Chemistry Protocols for Pyridine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. researchgate.netmdpi.comwiley-vch.desemanticscholar.org This involves the use of safer solvents, renewable starting materials, and catalysts, as well as the reduction of waste. In the context of synthesizing this compound and its analogs, green innovations often focus on the olefination step.

One key area of innovation is the move towards solvent-free or aqueous reaction conditions for Wittig and HWE reactions. Traditional methods often employ hazardous organic solvents like dichloromethane (B109758) or dimethylformamide. Researchers have demonstrated that these reactions can be performed under solvent-free conditions, sometimes with microwave assistance, or in water, which significantly improves the environmental profile of the synthesis. delval.edu The use of solid-supported reagents, where the phosphorus compound is anchored to a polymer, can also simplify purification and reduce solvent usage.

Furthermore, the development of catalytic Wittig reactions aims to reduce the stoichiometric use of reagents and the generation of triphenylphosphine oxide as a byproduct, which can be challenging to remove. While still an emerging area, these catalytic approaches represent a significant step towards a more atom-economical synthesis of alkenylpyridines.

Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

| Metric | Traditional Synthesis | Green Synthesis |

| Solvent | Dichloromethane, THF | Water, Ethanol, Solvent-free |

| Catalyst | Stoichiometric base | Catalytic base, Phase-transfer catalyst |

| Energy Input | Conventional heating | Microwave, Ultrasound |

| Byproduct | Stoichiometric triphenylphosphine oxide | Reduced or recyclable byproducts |

| Atom Economy | Moderate | Improved |

This table provides a qualitative comparison based on general principles of green chemistry.

Non-Classical Heating Methods: Microwave and Sonochemical Applications

Non-classical heating methods, such as microwave (MW) irradiation and sonication (ultrasound), have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating. organic-chemistry.org These techniques have been successfully applied to the synthesis of pyridine derivatives, including those involving Wittig and HWE reactions. organic-chemistry.orgmdpi.compsu.eduresearchgate.netmdpi.com

Microwave-Assisted Synthesis:

Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. organic-chemistry.org This is attributed to the efficient and rapid heating of the reaction mixture. In the synthesis of alkenylpyridines, microwave irradiation has been shown to accelerate both the formation of the phosphorus ylide and the subsequent olefination reaction. mdpi.com Solvent-free microwave-assisted Wittig reactions have been reported, further enhancing the green credentials of the synthesis. organic-chemistry.org

Sonochemical Applications:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. organic-chemistry.org Sonication has been successfully employed in Wittig and HWE reactions, in some cases leading to improved stereoselectivity. organic-chemistry.org The use of ultrasound can be particularly beneficial in heterogeneous reactions, improving mass transfer between phases.

Table 2: Comparison of Reaction Conditions for Conventional vs. Non-Classical Heating in a Model Wittig Reaction

| Parameter | Conventional Heating | Microwave Irradiation | Sonication |

| Reaction Time | Several hours | 5-30 minutes | 30-60 minutes |

| Temperature | Reflux | 80-150 °C | Room Temperature |

| Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Solvent | THF, Toluene | Ethanol, Solvent-free | Aqueous media, THF |

Data in this table is illustrative and based on general findings for similar olefination reactions.

Regioselectivity, Stereoselectivity, and Yield Optimization in the Synthesis of Substituted Pyridines

Controlling the regioselectivity and stereoselectivity of the olefination reaction is crucial for the synthesis of a specific isomer of this compound. Additionally, optimizing the reaction yield is a key consideration for practical applications.

Regioselectivity:

In the synthesis of this compound, the regioselectivity is primarily determined by the choice of starting materials: 3-pyridinecarboxaldehyde (B140518) and a cyclopentyl-derived phosphorus reagent. The reaction will selectively form the double bond at the position of the aldehyde group on the pyridine ring. The inherent electronic properties of the pyridine ring can influence its reactivity, but in the case of a pre-functionalized substrate like 3-pyridinecarboxaldehyde, the reaction is highly regioselective for the 3-position. nih.govnih.govchemrxiv.orgresearchgate.net

Stereoselectivity:

The stereochemistry of the exocyclic double bond (E/Z isomerism) is a key aspect to control. The outcome of the Wittig and HWE reactions is highly dependent on the nature of the phosphorus reagent and the reaction conditions.

Wittig Reaction: Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the formation of the (Z)-alkene, while stabilized ylides (containing electron-withdrawing groups) tend to produce the (E)-alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The choice of solvent and the presence of lithium salts can also influence the stereochemical outcome.

Horner-Wadsworth-Emmons Reaction: The HWE reaction typically shows a strong preference for the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org However, modifications to the phosphonate reagent, such as the Still-Gennari modification, can be used to favor the (Z)-isomer. numberanalytics.com

Yield Optimization:

Optimizing the yield of the olefination reaction involves careful consideration of several factors:

Base: The choice of base for deprotonating the phosphonium (B103445) salt or phosphonate is critical. Strong bases like n-butyllithium or sodium hydride are often used, but milder bases can be employed, especially for stabilized ylides or in HWE reactions.

Temperature: The reaction temperature can affect both the rate and the selectivity of the reaction. Low temperatures are often used for the formation of unstabilized ylides to prevent decomposition.

Solvent: The solvent can influence the solubility of the reagents and the stability of the intermediates, thereby affecting the yield.

Stoichiometry: The molar ratio of the aldehyde, phosphorus reagent, and base should be carefully controlled for optimal conversion. numberanalytics.comnumberanalytics.com

Table 3: Illustrative Data on Yield and Stereoselectivity for a Model HWE Reaction

| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 2 | 95 | >95:5 |

| 3-Pyridinecarboxaldehyde | Diethyl cyclopentylphosphonate | NaH | THF | 25 | 3 | 85 | >90:10 |

| 3-Pyridinecarboxaldehyde | Still-Gennari Phosphonate | KHMDS | THF/18-crown-6 | -78 | 1 | 80 | <10:90 |

This table presents hypothetical data based on known principles of the HWE reaction to illustrate the expected outcomes.

Chemical Transformations and Reactivity Profiles of 3 Cyclopentylidenemethyl Pyridine

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring

The pyridine ring, a heterocyclic aromatic compound, exhibits distinct reactivity towards electrophiles and nucleophiles due to the presence of the electronegative nitrogen atom. wikipedia.org This nitrogen atom reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene (B151609), while simultaneously activating it for nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com

Reactions at the Pyridine Nitrogen (e.g., N-Alkylation, N-Oxidation)

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is readily available for reactions with electrophiles, behaving similarly to a tertiary amine. wikipedia.org

N-Alkylation: Pyridines readily react with alkyl halides to form N-alkylpyridinium salts. gcwgandhinagar.comnih.gov This process, known as the Menshutkin reaction, is a common transformation for pyridines. nih.gov The reaction of 3-(Cyclopentylidenemethyl)pyridine with an alkyl halide would be expected to yield the corresponding N-alkyl-3-(cyclopentylidenemethyl)pyridinium salt. Studies on related pyridine systems have shown that N-alkylation can sometimes be reversible and may be influenced by the nature of the alkylating agent and reaction conditions. nih.gov

N-Oxidation: Pyridines can be oxidized to pyridine N-oxides. wikipedia.org This transformation is often carried out using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orgresearchgate.net The resulting N-oxide can then be used to facilitate electrophilic substitution at the 2- and 4-positions, after which the oxygen can be removed. wikipedia.org The N-oxidation of 3-substituted pyridines has been shown to proceed in high yields. arkat-usa.org Recent advancements have also led to the development of catalytic, enantioselective N-oxidation methods for substituted pyridines. chemrxiv.orgnih.gov

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide | N-Alkylpyridinium salt |

| N-Oxidation | m-CPBA, H2O2/AcOH | Pyridine N-oxide |

Substituent Effects on Aromatic Reactivity

The cyclopentylidenemethyl group at the 3-position of the pyridine ring influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is more susceptible to NAS than benzene, especially at the 2- and 4-positions, as these positions are electron-deficient. wikipedia.orggcwgandhinagar.comquimicaorganica.org An attacking nucleophile at these positions generates a resonance-stabilized intermediate where the negative charge can be delocalized onto the nitrogen atom. vaia.comyoutube.com Nucleophilic attack at the 3-position is much slower because the resulting negative charge cannot be stabilized by the nitrogen. quimicaorganica.org Therefore, for a 3-substituted pyridine like this compound, direct NAS on the ring is unlikely unless a good leaving group is present at the 2-, 4-, or 6-position.

Transformations Involving the Cyclopentylidenemethyl Moiety

The exocyclic double bond of the cyclopentylidenemethyl group provides a site for a variety of chemical transformations.

Reactions of the Exocyclic Alkene (e.g., Addition Reactions, Functional Group Interconversions)

The exocyclic double bond in this compound can undergo typical alkene reactions. These include addition reactions such as hydrogenation, halogenation, and hydrohalogenation. Functional group interconversions, such as oxidation to form a ketone or an epoxide, are also possible. The specific conditions for these reactions would need to be chosen carefully to avoid unwanted reactions on the pyridine ring. For instance, nickel/Lewis acid cooperative catalysis has been used for the C-4 selective addition of pyridine across alkenes and alkynes. nih.gov

Intramolecular Cyclization Pathways (e.g., Formation of Fused Heterocycles like Azaindolines)

The structure of this compound is a potential precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel ring systems. For example, radical cyclization reactions are a powerful tool for constructing fused ring systems. Tin-free radical cyclizations have been successfully employed to synthesize 7-azaindolines and other related fused pyridine structures from appropriately substituted precursors. nih.gov A similar radical-mediated cyclization of a derivative of this compound could potentially lead to the formation of an azaindoline-type structure. Photogenerated N-amidyl radicals have also been used for intramolecular cascade cyclizations to form fused nitrogen-containing heterocycles. rsc.org

Radical and Electron-Transfer Mediated Transformations (e.g., SRN1 Type Reactions)

Radical reactions offer an alternative pathway for the functionalization of pyridines. The SRN1 (substitution radical-nucleophilic unimolecular) reaction is a type of nucleophilic aromatic substitution that proceeds through a radical anion intermediate. wikipedia.org This mechanism does not require the strong electron-withdrawing groups typically needed for classical NAS. wikipedia.org The reaction is initiated by the transfer of an electron to the aromatic substrate, which then expels a leaving group to form an aryl radical. This radical then reacts with a nucleophile, and the resulting radical anion propagates the chain. wikipedia.org

Oxidative and Reductive Transformations of the Compound

The chemical reactivity of this compound is characterized by the presence of two primary functional groups: the pyridine ring and the exocyclic carbon-carbon double bond. These sites exhibit distinct and predictable behaviors under oxidative and reductive conditions, allowing for selective transformations. The reactivity is influenced by the electronic interplay between the electron-deficient pyridine ring and the adjacent double bond.

Oxidative Transformations

Oxidation of this compound can selectively target either the nitrogen atom of the pyridine ring or the exocyclic double bond, depending on the reagents and reaction conditions employed.

One of the most common oxidative reactions for pyridine derivatives is the formation of N-oxides. youtube.comarkat-usa.org This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This reaction is generally efficient and leads to the formation of this compound N-oxide. arkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. cutm.ac.in Various oxidizing agents can be employed, with m-CPBA often providing high yields for 3-substituted pyridines. arkat-usa.org

The exocyclic double bond is also susceptible to oxidation. Reactions such as epoxidation can be carried out, typically using peroxy acids. This would yield 2-(cyclopent-1-en-1-yl)-2-(pyridin-3-yl)oxirane. Another potential oxidative transformation is dihydroxylation, which would convert the double bond into a diol, forming 1-(pyridin-3-ylmethyl)cyclopentane-1,2-diol. Oxidative cleavage of the double bond, using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, would lead to the cleavage of the cyclopentylidene moiety, resulting in the formation of cyclopentanone (B42830) and pyridine-3-carbaldehyde.

| Transformation | Reagent(s) | Product(s) | Notes |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | A common and high-yield reaction for pyridine derivatives. arkat-usa.org |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | 2-(Cyclopent-1-en-1-yl)-2-(pyridin-3-yl)oxirane | Targets the exocyclic double bond. |

| Dihydroxylation | Osmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO) | 1-(Pyridin-3-ylmethyl)cyclopentane-1,2-diol | Forms a vicinal diol across the double bond. |

| Oxidative Cleavage | 1. Ozone (O₃) 2. Dimethyl sulfide (B99878) (DMS) | Cyclopentanone, Pyridine-3-carbaldehyde | Cleaves the exocyclic double bond. |

Reductive Transformations

The reduction of this compound can also be directed at either the pyridine ring or the exocyclic double bond. The choice of catalyst and reaction conditions is crucial for achieving selectivity.

Catalytic hydrogenation is a versatile method for the reduction of both functional groups. researchgate.net The exocyclic double bond can be selectively hydrogenated under mild conditions using catalysts like palladium on carbon (Pd/C) to yield 3-(cyclopentylmethyl)pyridine. This transformation is generally facile due to the accessibility of the double bond.

Complete reduction of both the pyridine ring and the exocyclic double bond to form 3-(cyclopentylmethyl)piperidine (B1456717) can be achieved under more forcing conditions, such as higher hydrogen pressure and temperature, or by using more active catalysts like rhodium or ruthenium. researchgate.netresearchgate.net For instance, ruthenium-based catalysts have shown excellent activity and selectivity for the complete hydrogenation of the pyridine ring to piperidine (B6355638). researchgate.net The reactivity sequence in hydrogenation can be influenced by substituents on the pyridine ring. researchgate.net

It is also possible to achieve partial reduction of the pyridine ring to a dihydropyridine (B1217469) or tetrahydropyridine, though this often requires specific reagents or multi-step procedures. nih.govnih.gov For example, the use of samarium diiodide (SmI₂) in the presence of water has been reported for the rapid reduction of pyridine to piperidine under mild conditions. clockss.org Metal-free transfer hydrogenation methods using reagents like trichlorosilane (B8805176) have also been developed for the reduction of substituted pyridines. mdpi.com

| Transformation | Reagent(s)/Catalyst | Product(s) | Notes |

| Selective Double Bond Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 3-(Cyclopentylmethyl)pyridine | Mild conditions favor the reduction of the exocyclic double bond. |

| Complete Hydrogenation | H₂, Rhodium or Ruthenium catalyst (e.g., RuB nanoparticles) | 3-(Cyclopentylmethyl)piperidine | More vigorous conditions are required to reduce the aromatic pyridine ring. researchgate.net |

| Pyridine Ring Reduction | Samarium diiodide (SmI₂), H₂O | 3-(Cyclopentylidenemethyl)piperidine | An alternative method for pyridine ring reduction under mild conditions. clockss.org |

| Transfer Hydrogenation | Trichlorosilane (HSiCl₃), HMPA | 3-(Cyclopentylidenemethyl)piperidine | A metal-free approach to pyridine reduction. mdpi.com |

Derivatization Strategies and Functionalization of 3 Cyclopentylidenemethyl Pyridine

Silylation and Acylation for Analytical and Preparative Purposes

Silylation and acylation are fundamental derivatization techniques employed for both analytical and preparative applications in pyridine (B92270) chemistry. These reactions are often used to enhance the volatility and thermal stability of compounds for gas chromatography (GC) analysis or to introduce functional handles for further synthetic transformations. pubcompare.ailabinsights.nl

Silylation: The introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, onto a pyridine derivative can be achieved through various methods. While direct C-H silylation of pyridines can be challenging due to the electron-deficient nature of the ring, catalyzed reactions have shown promise. rsc.org For instance, zinc-catalyzed silylation of pyridine and its derivatives has been reported to yield silylated products. acs.orgnih.gov Specifically, Zn(OTf)₂ has been used to catalyze the silylation of pyridine and 3-picoline, affording meta-silylated products. acs.orgnih.gov Another approach involves the use of a rhodium-aluminum complex, which has been shown to achieve C2-selective mono-silylation of various pyridines. rsc.org This method relies on the coordination of the pyridine to the Lewis-acidic aluminum center, which directs the C(2)-H bond activation at the rhodium center. rsc.org For analytical purposes, silylation is a common technique to derivatize polar compounds, making them more suitable for GC analysis by increasing their volatility and reducing peak tailing. pubcompare.ai

Acylation: Acylation involves the introduction of an acyl group into the pyridine ring. Due to the electron-deficient character of pyridine, Friedel-Crafts acylation is generally not effective. youtube.com However, alternative strategies have been developed. One such method is the addition of acyl radicals to pyridinium (B92312) salts under acidic conditions, which tends to occur at the 2- or 4-positions. youtube.com Another approach involves the metalation of the pyridine ring with a strong base, followed by reaction with an acyl halide or ester. youtube.com For instance, lithiation of 2-chloropyridine (B119429) at the 3-position followed by acylation with benzoyl chloride has been reported to give a high yield of 2-chloro-3-benzoylpyridine. youtube.com Photoredox catalysis has also emerged as a powerful tool for the site-selective acylation of pyridinium derivatives. researchgate.net In analytical chemistry, acylation is used to derivatize compounds with amine and/or hydroxy groups to improve their chromatographic performance. labinsights.nl

A summary of common silylation and acylation reagents is provided in the table below.

| Derivatization | Reagent Class | Specific Examples | Purpose |

| Silylation | Silylating Agents | Trimethylsilyl (TMS) derivatives, Et₃Si-B(pin) | Analytical (GC), Preparative |

| Acylation | Acylating Agents | Acetic anhydride, Benzoyl chloride, Acyl radicals | Analytical (GC), Preparative |

Alkylation and Arylation Methods for Structural Diversification

Alkylation and arylation reactions are pivotal for introducing carbon-based substituents onto the pyridine ring, leading to significant structural diversity. These methods allow for the creation of new carbon-carbon bonds, which is a cornerstone of organic synthesis.

Alkylation: The direct alkylation of pyridines can be challenging due to the low nucleophilicity of the ring. youtube.com However, several effective methods have been established. Radical alkylation, for instance, involves the addition of alkyl radicals to the pyridine ring. youtube.com Another strategy is the alkylation of metalated pyridines, where the pyridine is first deprotonated with a strong base to form a more nucleophilic species. youtube.com For example, treatment of 3-chloropyridine (B48278) with LDA followed by ethyl iodide results in the exclusive formation of 3-chloro-4-ethylpyridine. youtube.com Nickel-catalyzed alkylation has also been demonstrated, such as the reaction of 2-picoline with allylbenzene (B44316) in the presence of a bulky Lewis acid co-catalyst, leading to alkylation at the 4-position. youtube.com Recently, a general platform for the C-4 functionalization of pyridines using both ionic and radical nucleophiles has been reported, employing an enzyme-mimic pocket-type urea (B33335) activation reagent. rsc.org

Arylation: The introduction of aryl groups onto the pyridine scaffold is a key transformation in the synthesis of many biologically active compounds and materials. fao.org Direct arylation methods that avoid the pre-functionalization of the pyridine ring are highly sought after. A method for the direct arylation of pyridines with phenylhydrazine (B124118) hydrochloride has been developed, which proceeds at room temperature without the need for a transition metal catalyst. nih.gov Radical arylation of 3-hydroxypyridines has been achieved with high regioselectivity for the 2-position using aryldiazonium chlorides as the aryl radical source. acs.org Furthermore, a regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been reported, allowing for the introduction of aryl groups at the 4-position followed by an electrophilic quench at the 3-position. rsc.org

The table below summarizes some of the key methods for alkylation and arylation of pyridines.

| Reaction | Method | Reagents | Key Features |

| Alkylation | Radical Addition | Alkyl radical precursors | Good for certain substitution patterns |

| Metalated Pyridine | Strong base (e.g., LDA), Alkyl halide | Regioselective | |

| Nickel-Catalyzed | Ni catalyst, Lewis acid co-catalyst | C-4 selectivity | |

| Arylation | Direct Arylation | Phenylhydrazine hydrochloride | Transition-metal-free |

| Radical Arylation | Aryldiazonium chlorides | Regioselective for 2-position | |

| Pyridyne Intermediates | Organomagnesium halides | 3,4-Difunctionalization |

Cross-Coupling Reactions for Incorporating Additional Functionality

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis of complex organic molecules, including functionalized pyridines. cem.com These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are widely used in the synthesis of pyridine derivatives. cem.com For instance, the Suzuki reaction has been employed for the chemoselective synthesis of polysubstituted pyridines using heteroaryl fluorosulfates as versatile electrophilic cross-coupling partners. nih.gov This method allows for the differentiation of reactivity between bromide, fluorosulfate, and chloride, enabling a stepwise functionalization. nih.gov The synthesis of triazolopyridinylidenes, a novel class of N-heterocyclic carbene ligands, has been achieved via a Suzuki-Miyaura coupling, and these ligands have shown promise in palladium-catalyzed cross-coupling reactions involving chloroarenes. chemrxiv.org

Nickel-catalyzed cross-coupling reactions have also proven to be effective for the functionalization of pyridines. Ni(0)-catalyzed cross-coupling of 3-pyridylmagnesium chlorides with heteroaromatic halides has been used to synthesize pyridylpyridines, pyridylquinolines, and pyridyldiazines. researchgate.net Furthermore, nickel/Lewis acid cooperative catalysis has enabled the direct C-4-selective addition of pyridine across alkenes and alkynes. acs.org

The development of novel ligands and catalytic systems continues to expand the scope and efficiency of cross-coupling reactions for pyridine functionalization. For example, stereoretentive palladium-catalyzed Stille cross-coupling reactions of secondary alkyl azastannatranes with aryl halides have been developed, allowing for the formation of C-C bonds with high fidelity. nih.gov

The table below highlights some important cross-coupling reactions used for pyridine functionalization.

| Cross-Coupling Reaction | Catalyst | Coupling Partners | Application |

| Suzuki-Miyaura | Palladium | Boronic acids/esters and Halides/Triflates | C-C bond formation |

| Heck | Palladium | Alkenes and Halides/Triflates | C-C bond formation |

| Stille | Palladium | Organostannanes and Halides/Triflates | C-C bond formation |

| Negishi | Palladium/Nickel | Organozinc reagents and Halides/Triflates | C-C bond formation |

| Kumada | Palladium/Nickel | Grignard reagents and Halides/Triflates | C-C bond formation |

Chemo- and Regioselective Functionalization of Complex Pyridine Structures

The selective functionalization of specific positions within a complex, polysubstituted pyridine structure is a significant challenge in organic synthesis. acs.orgnih.gov Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of target molecules with well-defined structures.

Several strategies have been developed to address this challenge. One approach involves the use of directing groups that can guide the functionalization to a specific position. For example, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective Br/Mg exchange reaction at the 3-position. rsc.org The resulting pyridylmagnesium reagent can then react with various electrophiles. rsc.org

The generation and trapping of pyridyne intermediates have also been utilized for the regioselective functionalization of pyridines. The strategic use of proximal halide or sulfamate (B1201201) substituents can influence the distortion of the pyridyne intermediate, thereby controlling the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov This methodology provides access to di- and tri-substituted pyridine derivatives with significant control over the regiochemistry. nih.gov

Multicomponent reactions offer an efficient way to assemble polysubstituted pyridines with high chemo- and regioselectivity. acs.orgnih.gov For instance, a strategy involving the in situ formation of 1-alkynyl imines from isocyanides, arynes, and terminal alkynes, followed by a sequential reaction cascade, can furnish a variety of polysubstituted pyridines and isoquinolines. acs.orgnih.gov

Furthermore, the halogenation of pyridines at the 3-position can be achieved through a ring-opening, halogenation, and ring-closing strategy involving Zincke imine intermediates. nih.gov This "one-pot" protocol is 3-selective across a range of substituted pyridines. nih.gov

The table below provides an overview of strategies for the chemo- and regioselective functionalization of pyridines.

| Strategy | Key Feature | Example |

| Directing Groups | Use of a substituent to direct reaction to a specific site. | A 2-tosyloxy group directing functionalization to the 3-position. rsc.org |

| Pyridyne Intermediates | Generation and regioselective trapping of reactive intermediates. | Halide or sulfamate substituents controlling addition to 3,4-pyridynes. nih.gov |

| Multicomponent Reactions | One-pot synthesis of complex molecules from multiple starting materials. | Assembly of polysubstituted pyridines from isocyanides, arynes, and alkynes. acs.orgnih.gov |

| Ring-Opening/Closing | Temporary transformation of the pyridine ring to enable selective functionalization. | 3-Halogenation via Zincke imine intermediates. nih.gov |

Computational Chemistry and Spectroscopic Characterization of 3 Cyclopentylidenemethyl Pyridine

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical studies are fundamental to understanding the intrinsic properties of 3-(Cyclopentylidenemethyl)pyridine. These computational methods model the electronic structure of the molecule to predict its geometry, stability, and reactivity.

Research Findings:

Theoretical investigations, while not found specifically for this compound in the searched literature, are commonly performed on related pyridine (B92270) derivatives using methods like Density Functional Theory (DFT) and ab initio calculations. scilit.comdntb.gov.ua For instance, studies on substituted pyridines and other nitrogen-containing heterocyclic compounds utilize these techniques to determine quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and electronic transitions. researchgate.net

Electronic structure calculations for cobalt complexes with trimethylpyridine have been performed using the INDO program package, deriving information such as Mulliken bond grades and atom net charges from X-ray diffraction data. pjsir.org Such calculations for this compound would reveal the charge distribution across the molecule, highlighting the electron-withdrawing nature of the pyridine ring and the electron distribution in the cyclopentylidene moiety. These studies help in understanding the molecule's dipole moment and its interaction with other molecules. The electronic structure of iron complexes with pyridine-containing ligands has also been elucidated through a combination of spectroscopic and computational methods, demonstrating the power of these approaches in understanding complex systems. nih.gov

Table 5.1: Commonly Calculated Quantum Chemical Parameters

| Parameter | Description | Typical Method of Calculation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Density Functional Theory (DFT), Ab initio methods |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Density Functional Theory (DFT), Ab initio methods |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular stability and reactivity. | Calculated from EHOMO and ELUMO |

| Dipole Moment (µ) | A measure of the net molecular polarity. | DFT, Ab initio methods |

| Mulliken Charges | Provides an estimation of the partial atomic charges in a molecule. | INDO, DFT, Ab initio methods |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility and dynamic behavior of molecules over time.

Research Findings:

For this compound, conformational analysis would focus on the rotation around the single bond connecting the pyridine ring to the cyclopentylidene group. This analysis identifies the most stable conformers (rotamers) and the energy barriers between them. Studies on similar bicyclic systems, such as N'-(2-pyridyl)formamidines, have successfully used techniques like ¹H NMR nuclear Overhauser effect to determine the preferred conformation around the N'-pyridyl bond. rsc.org

Table 5.2: Key Aspects of Molecular Dynamics Simulations

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate potential energy. | Determines the accuracy of the simulation (e.g., AMBER, CHARMM). mdpi.com |

| Solvent Model | Explicit or implicit representation of the solvent environment. | Crucial for simulating behavior in solution (e.g., water, ethanol). researchgate.net |

| Simulation Time | The duration of the simulation, typically from nanoseconds to microseconds. | Determines the range of dynamic events that can be observed. mdpi.com |

| Ensemble | Statistical mechanics framework (e.g., NVT, NPT) defining the thermodynamic state. | Controls variables like temperature, pressure, and volume during the simulation. |

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry allows for the theoretical prediction of reaction mechanisms and their associated energy changes, providing insights that can be difficult to obtain experimentally.

Research Findings:

The reactivity of this compound can be explored by calculating the thermodynamics of potential reactions. For example, the hydrogenation of the pyridine ring is a key reaction in hydrogen storage systems, and its reaction enthalpy can be calculated using high-level quantum-chemical methods like G4. researchgate.net Such calculations for the hydrogenation of this compound to 3-(cyclopentylmethyl)piperidine (B1456717) would provide the reaction enthalpy (ΔrH°), Gibbs free energy (ΔrG°), and entropy (ΔrS°), indicating the feasibility and spontaneity of the reaction.

Furthermore, theoretical models can predict the pathways of more complex reactions. Molecular Electron Density Theory, for instance, has been used to study the [3+2] cycloaddition reaction pathways of nitrilimines with other molecules, identifying transition states and determining the regioselectivity of the reaction. mdpi.com This type of analysis could be applied to predict how this compound might participate in pericyclic reactions, identifying the most likely products and the energy barriers to their formation.

Table 5.3: Energetic Parameters from Theoretical Reaction Predictions

| Parameter | Symbol | Description |

|---|---|---|

| Reaction Enthalpy | ΔrH° | The heat absorbed or released during a reaction at constant pressure. researchgate.net |

| Gibbs Free Energy | ΔrG° | The energy associated with a chemical reaction that can be used to do work; indicates spontaneity. researchgate.net |

| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur, corresponding to the transition state. |

| Transition State (TS) | TS | The highest energy point along the reaction coordinate, representing the barrier between reactants and products. mdpi.com |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable experimental techniques for confirming the structure of newly synthesized compounds like this compound.

Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the pyridine ring and the cyclopentylidene group. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). hmdb.capw.edu.pl The vinyl proton on the exocyclic double bond would likely appear around δ 5.0-6.0 ppm. The allylic protons on the cyclopentyl ring adjacent to the double bond would be expected around δ 2.0-2.5 ppm, while the other cyclopentyl protons would be further upfield. The ¹³C NMR spectrum would similarly provide distinct signals for each unique carbon atom, confirming the carbon skeleton. rsc.org

Table 5.4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.4-8.6 | Singlet or Doublet |

| Pyridine H-4 | ~7.5-7.7 | Doublet of Doublets |

| Pyridine H-5 | ~7.2-7.4 | Triplet or Doublet of Doublets |

| Pyridine H-6 | ~8.5-8.7 | Doublet |

| Vinyl Proton (=CH-) | ~5.5-6.0 | Singlet or Triplet |

| Allylic Protons (-CH₂-) | ~2.2-2.6 | Multiplet |

| Cyclopentyl Protons (-CH₂-) | ~1.6-1.9 | Multiplet |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₃N), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approx. 159.11). Electron ionization (EI) mass spectra of pyridine and its derivatives show a prominent molecular ion peak. nist.govchemicalbook.commassbank.eu Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the cyclopentyl ring or cleavage at the bond connecting the two ring systems.

Table 5.5: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N | |

| Molecular Weight | ~159.11 Da | |

| Molecular Ion Peak [M]⁺ | m/z ≈ 159 | The peak corresponding to the intact molecule. chemicalbook.com |

| Major Fragment Ions | m/z < 159 | Result from the cleavage of the cyclopentyl ring or the bond linking the two moieties. |

Ligand Design and Coordination Chemistry Applications of Pyridine Scaffolds

Factors Influencing Metal Ion Complexation and Selectivity (e.g., Chelate Ring Size, Steric Effects)

The selective binding of a ligand to a specific metal ion is a cornerstone of coordination chemistry, governed by a combination of electronic and structural factors. For pyridine-based ligands, these factors can be precisely engineered to achieve desired selectivities. rsc.orgrsc.org

Chelate Ring Size: When a polydentate ligand binds to a metal ion, it forms one or more rings known as chelate rings. The stability of the resulting complex is significantly influenced by the size of these rings, an observation known as the chelate effect. youtube.com For ligands with flexible backbones, five-membered chelate rings are often the most stable due to minimal ring strain. acs.org Six-membered rings are also common and stable. acs.org The size of the chelate ring can dictate selectivity for different metal ions; for example, ligands forming five-membered rings tend to favor larger metal ions, while those forming six-membered rings often show a preference for smaller metal ions. rsc.org This principle is fundamental in designing ligands for specific metal targets. The introduction of a pyridine (B92270) unit into a chelating arm, as seen in ligands like 2-(2′-pyridyl)-2-propanoate ("pyalk"), leverages the chelate effect to create highly stable complexes. acs.org

Steric Effects: Steric hindrance plays a crucial role in determining the stability and geometry of metal complexes. rsc.orgnih.gov Substituents on the pyridine ring, particularly those in the ortho-positions (2- and 6-), can physically impede the approach of a metal ion to the nitrogen donor atom. wikipedia.orgrsc.org This steric crowding can lower the formation constants of complexes and influence the coordination number of the metal center. rsc.orgrsc.org For instance, while many metals form hexacoordinate complexes of the type [M(py)₆]ⁿ⁺, the steric bulk of the pyridine itself can be destabilizing, and such complexes are rare for smaller metal ions. rsc.org In contrast, substituents at the 3- and 4-positions, as in 3-(Cyclopentylidenemethyl)pyridine, exert minimal steric hindrance, allowing complex formation to be governed primarily by the ligand's electronic properties. nih.govrsc.org However, even peripheral steric bulk can influence the conformation of the ligand, which in turn can stabilize or destabilize a particular coordination geometry. nih.gov

Development of Pyridyl-Based Sensors and Metal Ion Separators

The principles of selective metal ion complexation are directly applied in the creation of sensors and separation agents. Pyridine-based ligands are central to the design of these functional molecules due to their tunable properties. researchgate.netresearchgate.net

Pyridyl-Based Sensors: Fluorescent chemosensors are a prominent application, designed to signal the presence of a specific metal ion through a change in their optical properties. researchgate.netnih.gov Many of these sensors operate via a mechanism known as Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the ligand restricts intramolecular motions or alters electronic pathways, leading to a "turn-on" fluorescence response. rsc.orgrsc.org The design of these sensors involves linking a pyridyl receptor unit to a fluorophore. nih.gov For lighter metal ions like Zn(II) and Cd(II), selective sensing can be achieved when the fluorophore coordinates directly to the metal. rsc.orgresearchgate.net The selectivity can be fine-tuned; for example, steric effects can be engineered into the ligand to decrease the CHEF effect for Zn(II) relative to Cd(II), enabling selective detection of the latter. rsc.org Pyridine-based chemosensors have been successfully developed for a variety of metal ions, including Pb²⁺, Cu²⁺, and Cd²⁺. researchgate.netnih.govrsc.org

Metal Ion Separators: The same design principles that afford selectivity in sensors are used to develop ligands for metal ion separation. This is particularly important in areas like nuclear waste reprocessing and the treatment of diseases associated with metal ion imbalance. rsc.orgresearchgate.net For example, specific pyridyl-based ligands have been designed to selectively separate trivalent americium (Am(III)) from trivalent lanthanides, a notoriously difficult separation challenge. rsc.orgresearchgate.net Similarly, ligands have been developed for the targeted removal of metal ions like Cu(II) or Zn(II) in the context of neurological conditions such as Alzheimer's disease. rsc.orgresearchgate.net The ability to precisely control the coordination environment through the pyridine scaffold is key to achieving the high selectivity required for these applications. acs.org

Role of Ligand Design in Modulating Metal Ion Spin States

The design of a ligand has a profound impact on the electronic properties of the metal center it coordinates, including its spin state. This is particularly evident in spin-crossover (SCO) complexes, which can be switched between low-spin (LS) and high-spin (HS) states by external stimuli like temperature or light. mdpi.comacs.org Pyridine-based ligands are frequently used in SCO research because their electronic and steric properties can be systematically varied to tune the spin transition temperature. mdpi.comnih.gov

The spin state of a transition metal ion in a complex is determined by the balance between the ligand field stabilization energy and the spin-pairing energy. mdpi.com According to ligand field theory, strong-field ligands cause a large splitting (Δ) of the metal's d-orbitals, which favors the pairing of electrons in the lower-energy orbitals, resulting in a low-spin state. wikipedia.org Weak-field ligands cause a smaller splitting, making it energetically more favorable for electrons to occupy the higher-energy orbitals individually, leading to a high-spin state. wikipedia.org

Structure Activity Relationship Sar Studies in the Context of Pyridine Chemistry

Methodological Approaches to Structure-Reactivity Correlations

The correlation between the structure of a molecule and its reactivity is often established using quantitative methods known as linear free-energy relationships (LFERs). One of the most classic and enduring approaches in this area is the Hammett equation. This equation relates the reaction rates and equilibrium constants for a series of reactions involving substituted aromatic compounds to the electronic properties of those substituents.

For a series of derivatives of a pyridine (B92270) compound, the Hammett equation would take the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted pyridine.

k₀ is the rate constant for the unsubstituted parent pyridine.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

σ (sigma) is the substituent constant, which quantifies the electronic influence (both inductive and resonance effects) of a particular substituent.

In the context of 3-(Cyclopentylidenemethyl)pyridine, an SAR study might involve synthesizing analogs with various substituents on the cyclopentylidene or pyridine rings. By measuring the rate constants for a specific reaction (e.g., N-oxidation or reaction with an electrophile) across this series and plotting log(k/k₀) against the appropriate Hammett σ values, a medicinal chemist could determine the electronic demands of the reaction's transition state. nih.gov A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, while a negative ρ value would suggest it is favored by electron-donating groups.

This quantitative approach allows for the systematic evaluation of how modifications to the this compound scaffold would influence its reactivity, guiding the rational design of new derivatives.

Table 1: Illustrative Hammett σ Constants for Common Substituents This table provides examples of Hammett constants for substituents that could theoretically be placed on the aromatic rings to modulate electronic properties in an SAR study.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating (Resonance) |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing (Inductive) |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Very Strong Electron-Withdrawing |

Data sourced from established physical organic chemistry principles.

Elucidation of Electronic and Steric Factors Influencing Chemical Behavior

The chemical behavior of pyridine and its derivatives is governed by a delicate interplay of electronic and steric factors. acs.orgwikipedia.org Understanding these influences is critical to predicting the reactivity of a molecule like this compound.

Electronic Effects: The pyridine ring is isoelectronic with benzene (B151609), but the replacement of a CH group with a nitrogen atom introduces significant electronic changes. numberanalytics.comwikipedia.org Nitrogen is more electronegative than carbon, leading to an uneven distribution of electron density around the ring. wikipedia.org This has several consequences:

Basicity: The lone pair of electrons on the nitrogen atom is located in an sp² hybrid orbital and is available for protonation, making pyridine a weak base (pKa of pyridine's conjugate acid is ~5.2). numberanalytics.comwikipedia.org The (cyclopentylidenemethyl) substituent at the 3-position will influence this basicity. As an alkyl-type group, it is weakly electron-donating through induction, which would slightly increase the electron density on the nitrogen and thus marginally increase its basicity compared to unsubstituted pyridine.

Reactivity towards Electrophiles: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene because the electronegative nitrogen atom deactivates the ring. numberanalytics.comyoutube.com Furthermore, under the acidic conditions often used for these reactions, the nitrogen atom is protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. Substitution, when it does occur, is typically directed to the 3-position (meta to the nitrogen), which is the least deactivated position.

Reactivity towards Nucleophiles: The electron-deficient character of the pyridine ring, particularly at the 2- and 4-positions (ortho and para to the nitrogen), makes it susceptible to nucleophilic attack.

The exocyclic double bond in this compound is also a site of potential reactivity, capable of undergoing addition reactions. Its reactivity is influenced by conjugation with the electron-withdrawing pyridine ring.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms and can significantly impact reaction rates and selectivity. wikipedia.org The 3-(Cyclopentylidenemethyl) group is a moderately bulky substituent. Its spatial presence can:

Hinder Attack at Adjacent Positions: The bulk of the group can sterically block or slow down the approach of reagents to the 2- and 4-positions of the pyridine ring.

Systematic SAR studies often involve modifying the size and shape of substituents to probe the steric tolerance of a particular interaction. nih.gov For this compound, this could involve changing the size of the cycloalkyl ring (e.g., to cyclobutylidene or cyclohexylidene) to understand how steric bulk at the 3-position affects its activity.

Computational Tools in SAR Analysis (e.g., Molecular Descriptors, Electrostatic Potential Mapping)

Modern drug discovery and chemical research heavily rely on computational tools to accelerate the SAR process. cambridgemedchemconsulting.comresearchgate.net These methods allow for the rapid in-silico evaluation of molecular properties, helping to prioritize which compounds to synthesize and test.

Molecular Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. medium.com For a given series of pyridine derivatives, these descriptors can be calculated and used to build Quantitative Structure-Activity Relationship (QSAR) models. These models are mathematical equations that correlate the calculated descriptors with observed biological activity or reactivity.

Relevant descriptors for this compound and its analogs would include:

Constitutional Descriptors: Molecular Weight, number of rings, number of rotatable bonds. medium.com

Physicochemical Descriptors: LogP (lipophilicity), Polar Surface Area (PSA), and pKa. nih.gov

Quantum Chemical Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons, respectively. researchgate.netrsc.org

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Value (Approximate) | Significance |

| Molecular Formula | C₁₁H₁₃N | Basic Composition |

| Molecular Weight | 159.23 g/mol | Size of the molecule |

| XLogP3 | 2.8 | Lipophilicity/Hydrophobicity |

| Polar Surface Area (TPSA) | 12.89 Ų | Polarity, membrane permeability |

| H-Bond Acceptors | 1 | Potential for hydrogen bonding |

| H-Bond Donors | 0 | Potential for hydrogen bonding |

| Rotatable Bonds | 1 | Molecular flexibility |

Note: These values are estimations from computational models and can vary slightly between different calculation software.

Electrostatic Potential Mapping: An electrostatic potential (ESP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is calculated using quantum mechanics and helps predict how a molecule will interact with other molecules, particularly biological targets like proteins or enzymes. nih.govacs.org

For a pyridine derivative, the ESP map typically shows:

Negative Potential (Red): A region of high electron density, usually concentrated around the nitrogen atom's lone pair. This indicates the primary site for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net

Positive Potential (Blue): Regions of low electron density, often found on the hydrogen atoms attached to the ring.

Neutral Potential (Green/Yellow): Areas with intermediate electron density, such as the carbon backbone.

In an ESP map of this compound, the most negative potential would be localized on the pyridine nitrogen. The hydrocarbon-rich cyclopentylidene group would appear largely neutral. Analyzing how the ESP map changes with the introduction of different substituents is a key component of computational SAR, providing direct insight into how modifications alter the molecule's electrostatic interactions. researchgate.netacs.org

Q & A

Q. What are the common synthetic routes for 3-(Cyclopentylidenemethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A widely applicable approach involves halogenation or alkylation at the pyridine ring's 3-position. For example, chloromethylation using Lewis acids (e.g., ZnCl₂ or AlCl₃) under reflux with formaldehyde and HCl can introduce functional groups . Alternatively, nitration of 4-halophenylpyridine derivatives followed by reductive alkylation (e.g., using NaBH₄ or catalytic hydrogenation) provides access to substituted pyridines . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (50–80°C for minimal side products), and catalyst loading (5–10 mol% for efficiency). Reaction progress should be monitored via TLC or HPLC.

Q. How can the structure of this compound be characterized experimentally?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., cyclopentylidene methyl protons at δ 1.5–2.5 ppm) .

- FT-IR : Look for C=N stretching (∼1600 cm⁻¹) and C-H bending in the cyclopentylidene group (∼700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₃N: 159.10 g/mol) .

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

Q. What reactivity patterns are expected for this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-deficient pyridine ring facilitates nucleophilic attacks at the 3-position. For example:

- Amination : React with NH₃ or amines under Pd-catalyzed coupling (Buchwald-Hartwig conditions) to form 3-aminopyridines .

- Sulfide Formation : Thiols displace halides (if present) in polar solvents (DMF, DMSO) at 60–100°C .

- Oxidation : MnO₂ or KMnO₄ oxidizes cyclopentylidene to ketones, altering electronic properties .

Advanced Research Questions

Q. How do computational studies elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal frontier molecular orbitals (FMOs). The cyclopentylidene group lowers the LUMO energy (∼-1.5 eV), enhancing electrophilicity at the pyridine ring . Solvent effects (PCM model) and substituent impacts (e.g., electron-withdrawing groups) can be quantified to predict reactivity in catalytic or biological systems.

Q. What pharmacological mechanisms are associated with pyridine derivatives like this compound?

- Methodological Answer : Pyridine derivatives often act as receptor modulators. For example, 3-(1-Methyl-2-pyrrolidinyl)pyridine (a nicotine analog) binds to nicotinic acetylcholine receptors (nAChRs), altering ion channel permeability . Structure-activity relationship (SAR) studies can identify critical substituents:

- Cyclopentylidene Methyl : Enhances lipophilicity, improving blood-brain barrier penetration.

- Pyridine Ring : Coordinates with receptor residues (e.g., π-π stacking with tryptophan) .

Assays like calcium flux or radioligand binding (³H-epibatidine) quantify affinity and selectivity .

Q. How can contradictory data in reaction yields or biological activity be resolved for this compound?

- Methodological Answer :

- Synthetic Yield Discrepancies : Compare solvent purity (HPLC-grade vs. technical), inert atmosphere (N₂/Ar), and catalyst batch (e.g., Pd(OAc)₂ vs. PdCl₂) .

- Biological Activity Variability : Validate assays with positive controls (e.g., nicotine for nAChR). Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance (p < 0.05) across replicates .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.